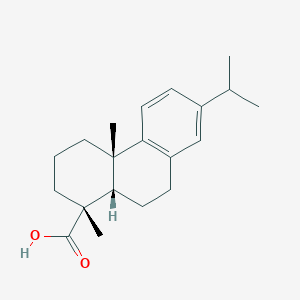

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

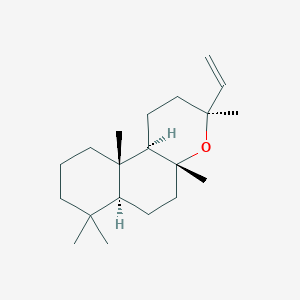

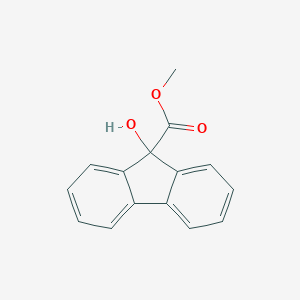

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid, also known as dehydroabietic acid, is isolated from disproportionated rosin. This rosin is obtained by isomerizing gum rosin with a Pd-C catalyst. A synthetic route to a related compound, (±)-1,2,3,4,4a,9,10,10a-octahydro-7-methoxy-1,4a-dimethyl-10-oxophenanthrene-1β-carboxylic acid, demonstrates the complexity and the intricate steps involved in synthesizing such compounds (Rao, Song & Shang, 2009); (Banerjee, Ceballo, Vallejo & Bolivar, 1979).

Molecular Structure Analysis

The compound consists of three six-membered rings, which adopt planar, half-chair, and chair conformations. The two cyclohexane rings form a trans ring junction with the two methyl groups in axial positions. This structure is significant as it affects the compound's reactivity and properties (Rao et al., 2009).

Applications De Recherche Scientifique

Structural Analysis and Synthesis

The compound, commonly identified as dehydroabietic acid, has been extensively studied for its structural properties. Rao et al. (2009) isolated it from disproportionated rosin and analyzed its crystal structure, revealing the existence of three six-membered rings with planar, half-chair, and chair conformations (Rao, Song, & Shang, 2009). Furthermore, the synthesis and structural examination of derivatives of this compound, such as N-Benzylidenenordehydroabietylamine (Rao, Wu, Song, & Shang, 2009) and dehydroabietic acid N-methylanilide (Rao, Song, Radbil, & Radbil, 2006), have been documented, providing insights into the versatility and reactivity of this compound in various chemical contexts.

Material Science and Polymer Research

In material science, this compound's derivatives have shown potential in enhancing the properties of thermosets. Liu et al. (2017) synthesized rosin derivatives and demonstrated their effectiveness in improving the thermal and mechanical properties of soybean-oil-based thermosets (Liu, Li, Dai, Jiang, Liu, & Zhu, 2017). This application signifies its role in developing environmentally friendly and sustainable materials.

Photophysical and Chemical Properties

In the realm of photophysics and chemistry, Guiyang et al. (2014) synthesized rosin-derived azo compounds from methyl dehydroabietate and investigated their ultraviolet (UV) properties. These studies underline the compound's role in developing photoresponsive materials (Guiyang, Ning, Weilong, Jingchen, Yingming, & Hengshan, 2014).

Orientations Futures

Propriétés

IUPAC Name |

(1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKVWVWBFBAOV-DFQSSKMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427737 | |

| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

CAS RN |

1231-75-0 | |

| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of (+)-dehydroabietic acid?

A1: (+)-Dehydroabietic acid has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.

Q2: How is (+)-dehydroabietic acid structurally characterized?

A2: Its structure has been elucidated through various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Mass Spectrometry (MS). [, , , , ]

Q3: Does (+)-dehydroabietic acid exhibit any notable biological activities?

A3: Yes, research suggests that (+)-dehydroabietic acid shows potential in inhibiting biofilm formation of Staphylococcus aureus, displaying anti-biofilm activity at low micromolar concentrations. [] It has also shown cytotoxic activity against various human cancer cell lines, including lung adenocarcinoma cells. []

Q4: How does (+)-dehydroabietic acid exert its cytotoxic effects?

A4: Studies indicate that (+)-dehydroabietic acid and some of its derivatives induce apoptosis in cancer cells, possibly by disrupting mitochondrial function, leading to elevated Bax expression and/or Bcl-2 phosphorylation, followed by caspase-3 activation. [] Another study suggests a derivative of (+)-dehydroabietic acid may induce oncosis in hepatocellular carcinoma cells by activating the protein calpain, leading to cell membrane and organelle damage. []

Q5: What is known about the safety profile of (+)-dehydroabietic acid?

A5: While (+)-dehydroabietic acid is generally considered safe at low levels, higher concentrations have been linked to contact urticaria and respiratory symptoms in some individuals. [] Studies on juvenile eels have shown that a related compound, dehydroabietic acid, can induce ethoxyresorufin O-deethylase (EROD) activity and erythrocytic nuclear abnormalities (NA) at certain concentrations, indicating potential toxicity. [] More research is needed to comprehensively assess potential long-term health effects and establish safe exposure limits.

Q6: Can (+)-dehydroabietic acid be synthesized?

A6: (+)-Dehydroabietic acid is primarily obtained from natural sources, but it can also be synthesized from other naturally occurring abietane-type diterpenes like abietic acid through disproportionation reactions. [, , , , ]

Q7: What are the potential applications of (+)-dehydroabietic acid and its derivatives?

A7: (+)-Dehydroabietic acid has shown promise as a scaffold for developing antifungal agents. [] Its derivatives have shown potential in various fields, including:

- Anti-biofilm agents: Targeting bacterial biofilms, particularly those formed by Staphylococcus aureus. []

- Anti-cancer agents: Exhibiting cytotoxic activity against several cancer cell lines. []

- Fluorescent probes: Derivatives with specific modifications have potential as fluorescent probes for imaging tumor cells. []

- Surfactants: Derivatives like amine oxides show promising surfactant properties with potential applications in various industries. []

- Organocatalysts: Bifunctional organocatalysts derived from (+)-dehydroabietic acid have shown potential in asymmetric synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)